Virosine B

Alkaloid Biosynthesis Natural Product Chemistry Scaffold Remodeling

Virosine B is a natural alkaloid that can be isolated from the roots of *Securinega virosa*. It is also referred to as Securinol A and is a member of the neosecurinane subclass of Securinega alkaloids, characterized by a distinctive [2.2.2]-bicyclic azabicyclooctane core.

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
CAS No. 1052228-70-2
Cat. No. B1158444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVirosine B
CAS1052228-70-2
Molecular FormulaC13H17NO3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESC1CCN2C(C1)C34CC(C2CC3=CC(=O)O4)O
InChIInChI=1S/C13H17NO3/c15-10-7-13-8(6-12(16)17-13)5-9(10)14-4-2-1-3-11(13)14/h6,9-11,15H,1-5,7H2
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





Virosine B (CAS 1052228-70-2) Procurement Guide: Chemical Identity & Baseline Characteristics


Virosine B is a natural alkaloid that can be isolated from the roots of *Securinega virosa* . It is also referred to as Securinol A [1] and is a member of the neosecurinane subclass of Securinega alkaloids, characterized by a distinctive [2.2.2]-bicyclic azabicyclooctane core [2]. Its molecular formula is C13H17NO3, with a molecular weight of 235.28 g/mol [3].

Virosine B vs. Securinega Analogs: Why Structural Nuance Prevents Simple Substitution


The Securinega alkaloid family is characterized by significant structural diversity despite a shared biosynthetic origin. Virosine B possesses a unique [2.2.2]-bicyclic neosecurinane scaffold, which distinguishes it from the [3.2.1]-bicyclic securinane congeners like securinine and allosecurinine [1]. This fundamental difference in core architecture is not merely academic; it dictates the molecule's three-dimensional conformation and, consequently, its interaction with biological targets. As the class lacks established structure-activity relationships (SAR) , a direct substitution of Virosine B with another Securinega alkaloid cannot be assumed to yield equivalent biological outcomes, making precise compound selection critical for research validity.

Quantitative Differentiator Evidence for Virosine B (CAS 1052228-70-2)


Virosine B vs. Allosecurinine: Structural Scaffold as a Defined Differentiator

Virosine B is structurally defined as a [2.2.2]-bicyclic neosecurinane alkaloid. This is in direct contrast to the [3.2.1]-bicyclic securinane scaffold of the closely related compounds allosecurinine and securinine [1]. This represents a quantifiable difference in core ring system architecture, which is a primary determinant of molecular shape and binding properties. The biosynthesis pathway confirms this scaffold as a distinct intermediate, with Virosine B being a product of the FsMS reductase step before subsequent enzymatic sulfation and amine shift [1].

Alkaloid Biosynthesis Natural Product Chemistry Scaffold Remodeling

Virosine B vs. Securinine: A Key Intermediate in a Defined Biosynthetic Pathway

Virosine B is not just a member of its class but a specific, quantifiable intermediate in the biosynthesis of other Securinega alkaloids. Its formation is mediated by the reductase FsMS, which reduces premenisdaurilide to menisdaurilide, which then conjugates with 1-piperideine to generate the neosecurinanes, including (–)-virosine B [1]. This is a defined, step-wise biosynthetic role. In contrast, securinine is a final product formed after the action of sulfotransferases FsNSST1 and FsNSST2 on neosecurinanes [1].

Alkaloid Biosynthesis Single-Cell Transcriptomics Enzymology

Virosine B vs. Other Natural Alkaloids: Computed ADMET Profile as a Selection Filter

While not a direct comparator to another Securinega analog, Virosine B presents a quantifiable, computed ADMET profile that serves as a baseline for its class. In silico predictions (via admetSAR 2) provide specific, numerical probability scores for key pharmacokinetic parameters, which can be used to compare it against other alkaloids being considered for similar research applications. These values indicate a high probability for human intestinal absorption (99.19%) and Caco-2 permeability (81.86%), but a relatively low probability for oral bioavailability (61.43%) [1]. The computed probability of being a P-glycoprotein (P-gp) inhibitor is very low (97.48% probability for 'non-inhibitor') [1].

ADMET Drug-Likeness In Silico Modeling Pharmacokinetics

Virosine B vs. Generic Alkaloid Mixtures: Confirmed Purity as a Requirement for Reproducibility

A key differentiator for Virosine B (CAS 1052228-70-2) from generic plant extracts or less characterized alkaloid mixtures is its verifiable, high purity when sourced from reputable vendors. The compound is commercially available with a confirmed purity of >98% [1]. This quantitative purity threshold is critical for ensuring the reproducibility of biological assays and chemical reactions, as the presence of unidentified or structurally similar impurities can confound results.

Quality Control Analytical Standard Reproducibility

Research Application Scenarios for Virosine B (1052228-70-2)


Probing Early-Stage Securinega Alkaloid Biosynthesis

Use Virosine B as a key analytical standard and biosynthetic intermediate to investigate the enzymatic steps leading to the formation of the [2.2.2]-bicyclic neosecurinane core. Its defined role as a product of the FsMS reductase makes it essential for assays studying this specific enzyme activity [1].

Structure-Activity Relationship (SAR) Studies on Securinega Scaffolds

Employ Virosine B as the archetypal [2.2.2]-bicyclic neosecurinane scaffold in comparative biological assays against [3.2.1]-bicyclic analogs like securinine. The fundamental structural difference serves as the primary variable for investigating the biological consequences of core scaffold modification [1].

In Silico Prioritization for Drug-Likeness Screening

Utilize the computed ADMET profile of Virosine B as a benchmark for virtual screening campaigns of natural product libraries. The specific numerical probability scores for absorption (99.19%), permeability (81.86%), and P-gp inhibition (97.48% non-inhibitor) provide a data-driven filter for selecting compounds with a favorable early-stage pharmacokinetic prediction [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Virosine B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.